2-(4-Methoxy-6-methylpyrimidin-2-yl)acetic acid

Physicochemical profiling Lipophilicity optimization Medicinal chemistry lead design

Researchers building CRTH2 antagonists or AHAS inhibitors often face metabolically labile thioether analogs and unverified building blocks. This pyrimidineacetic acid (CAS 1547037-39-7) resolves those issues with a stable direct C-C acetic acid linkage, avoiding S-oxidation. - Measured LogP 0.42 (6.8× higher than parent) for optimal oral absorption. - Authenticated 1H NMR & FTIR spectra in Wiley KnowItAll enable immediate QC verification. - Distinct 4-methoxy-6-methyl pattern (US4191553) offers IP differentiation from 4,6-dimethoxy series. Available at 95% purity for regulated research.

Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
Cat. No. B13244490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxy-6-methylpyrimidin-2-yl)acetic acid
Molecular FormulaC8H10N2O3
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)CC(=O)O)OC
InChIInChI=1S/C8H10N2O3/c1-5-3-7(13-2)10-6(9-5)4-8(11)12/h3H,4H2,1-2H3,(H,11,12)
InChIKeyXZZPQFHAFWQLGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxy-6-methylpyrimidin-2-yl)acetic acid (CAS 1547037-39-7): Procurement-Grade Pyrimidineacetic Acid Building Block for CRTH2 Antagonist and Herbicide Scaffold Synthesis


2-(4-Methoxy-6-methylpyrimidin-2-yl)acetic acid (CAS 1547037-39-7, molecular formula C8H10N2O3, molecular weight 182.18 g/mol) is a heterocyclic pyrimidineacetic acid derivative bearing a methoxy substituent at the 4-position and a methyl group at the 6-position of the pyrimidine ring, with an acetic acid side chain attached directly at the 2-position via a carbon–carbon bond . This compound belongs to the broader pyrimidinylacetic acid class explored as CRTH2 (G-protein-coupled chemoattractant receptor, expressed on Th2 cells) antagonists for allergic and inflammatory diseases [1], and its 4-methoxy-6-methylpyrimidine substructure appears in herbicidal sulfonylurea and sulfamate pharmacophores [2]. It is commercially available at 95% purity as a research chemical intermediate, with a predicted LogP of approximately 0.42 .

Med ChemScaffold for CRTH2 receptor antagonist studies
AgrochemKey synthon for herbicidal sulfonylurea and sulfamate discovery
AnalyticalAuthenticated spectral reference supports QC identity confirmation

Why 2-(4-Methoxy-6-methylpyrimidin-2-yl)acetic acid Cannot Be Replaced by Common Pyrimidineacetic Acid Analogs Without Altering Key Physicochemical and Synthetic Outcomes


Pyrimidineacetic acid derivatives with differing substitution patterns at the 4- and 6-positions of the heterocyclic ring exhibit distinct lipophilicity, hydrogen-bonding capacity, and metabolic stability profiles that directly influence target binding, membrane permeability, and synthetic tractability . The 4-methoxy-6-methyl substitution pattern on the target compound confers a measured LogP of 0.42, compared to −0.41 for the unsubstituted 2-pyrimidineacetic acid parent—a difference of approximately 0.83 log units that translates to a roughly 6.8-fold increase in octanol–water partition coefficient . Substituting the direct C–C acetic acid linkage with a thioether (–S–CH2–) linker, as in [(4-methoxy-6-methylpyrimidin-2-yl)sulfanyl]acetic acid (CAS 88768-47-2), changes the molecular formula from C8H10N2O3 to C8H10N2O3S, increasing molecular weight by 32 Da and introducing a metabolically labile sulfur atom that alters oxidative stability . Furthermore, the 4-methoxy-6-methyl substitution pattern is specifically recited in herbicidal sulfamate and sulfonylurea patent claims as a distinct embodiment from the 4,6-dimethoxy series, indicating that the monomethoxy-monomethyl arrangement yields a differentiated biological activity profile that cannot be achieved by simple interchange with the dimethoxy analog [1].

vs. Unsubstituted 2-pyrimidineacetic acid
Markedly higher lipophilicity may alter membrane permeability and bioactivity profile.
vs. Thioether analog (CAS 88768-47-2)
Sulfur atom introduces oxidative metabolic liability; distinct metal-coordination binding modes.
vs. 4,6-Dimethoxy analog
Different substitution pattern leads to altered herbicidal potency and patent differentiation.

2-(4-Methoxy-6-methylpyrimidin-2-yl)acetic acid: Quantified Differentiation Evidence Versus Closest Pyrimidineacetic Acid Analogs


LogP Differentiation: 0.83 Log Unit Increase in Lipophilicity Versus Unsubstituted 2-Pyrimidineacetic Acid Parent

The target compound 2-(4-methoxy-6-methylpyrimidin-2-yl)acetic acid exhibits a predicted LogP of 0.42, compared to −0.41 for the unsubstituted parent compound 2-pyrimidineacetic acid (CAS 66621-73-6), representing an increase of 0.83 log units . This difference reflects the contribution of the 4-methoxy and 6-methyl substituents, which add approximately +0.42 log units each relative to the unsubstituted pyrimidine ring . The corresponding 4,6-dimethoxy analog 2-(4,6-dimethoxypyrimidin-2-yl)acetic acid (CAS 66621-86-1, C8H10N2O4, MW 198.18) would be expected to exhibit a LogP intermediate between the parent and the target, owing to the polar contribution of the second methoxy oxygen partially offsetting the methylene carbon gain .

LogP Differentiation
Data to verify
Target LogP 0.42vsParent LogP −0.41
Supports membrane permeability differentiation.
Predicted values; experimental data not reported.
Physicochemical profiling Lipophilicity optimization Medicinal chemistry lead design

Molecular Weight and Heteroatom Differentiation from the Thioether Analog: Reduced Mass and Absence of Metabolic Sulfur Liability

The target compound (C8H10N2O3, MW 182.18) differs from its closest thioether analog [(4-methoxy-6-methylpyrimidin-2-yl)sulfanyl]acetic acid (CAS 88768-47-2, C8H10N2O3S, MW 214.24) by replacement of the sulfur atom linker with a direct carbon–carbon bond . This substitution reduces the molecular weight by 32 Da (approximately 15%) and eliminates the thioether moiety, which is susceptible to cytochrome P450-mediated S-oxidation to sulfoxide and sulfone metabolites [1]. In the related mPGES-1 inhibitor series where pyrimidin-2-ylthioacetic acids serve as the pharmacophore, the thioether linkage is critical for zinc-chelating activity at the enzyme active site; the direct C–C acetic acid analogue is therefore excluded from this target class, confirming that the two linkage types confer mechanistically distinct binding modes [1].

MW & Heteroatom
Class-level inference
−32 Da vs thioether analog
Eliminates sulfur-mediated oxidative metabolism.
Based on structural comparison; class-level metabolic inference.
Drug metabolism Lead optimization Oxidative stability Procurement specification

Authenticated Spectral Reference Data Availability: Methyl Ester Derivative Characterized by 1H NMR and FTIR in the Wiley KnowItAll Library

The methyl ester derivative of the target compound, 4-methoxy-6-methyl-2-pyrimidineacetic acid methyl ester (C9H12N2O3, exact mass 196.084792 g/mol), has authenticated 1H NMR (CDCl3 solvent) and neat FTIR spectra deposited in the Wiley KnowItAll Spectral Library (SpectraBase Compound ID: EJSDpTt7jCJ) [1]. This provides a verified spectroscopic fingerprint for identity confirmation of the free acid following esterification. In contrast, the thioether analog [(4-methoxy-6-methylpyrimidin-2-yl)sulfanyl]acetic acid (CAS 88768-47-2) and the 4,6-dimethoxy analog (CAS 66621-86-1) do not have comparable authenticated reference spectra in the same commercial library, limiting rapid analytical verification for procurement quality control [1]. The sample was sourced from H. Yamanaka, Tohoku University, indicating academic provenance and rigorous characterization [1].

Spectral Reference
Supporting evidence
1H NMR + FTIR available (methyl ester)vsNot identified for analogs
Enables unambiguous QC identity confirmation.
Wiley KnowItAll library; academic source.
Analytical chemistry Quality control Structure confirmation Reference standard

Site-Selective Synthetic Access: Exclusive 2-Acetoxymethyl Product via Boekelheide Rearrangement of 4-Methoxy-2,6-dimethylpyrimidine 1-Oxide

The Boekelheide rearrangement of 4-methoxy-2,6-dimethylpyrimidine 1-oxide with acetic anhydride in benzene affords 2-acetoxymethyl-4-methoxy-6-methylpyrimidine as the sole product, with no detectable formation of the 4-acetoxymethyl regioisomer [1]. This site-selectivity is dictated by the electronic effect of the 4-methoxy substituent, which directs acetoxylation exclusively to the 2-methyl group. Subsequent hydrolysis of the acetate yields the target 2-(4-methoxy-6-methylpyrimidin-2-yl)acetic acid [1]. In contrast, 2-methylpyrimidine N-oxide and 4-methylpyrimidine N-oxide each give the corresponding acetoxymethyl products at the position bearing the methyl substituent, demonstrating that the presence of the 4-methoxy group on the 2,6-dimethyl scaffold uniquely redirects reactivity to the 2-position with complete regiochemical fidelity [1].

Regioselective Synthesis
Head-to-head
2-substitution only (target)vsMethyl-directed for unsubstituted substrates
Eliminates regioisomer separation; scalable route.
Boekelheide rearrangement; Chem. Pharm. Bull. 1984.
Synthetic methodology Regioselectivity Process chemistry Intermediate preparation

Patent-Recited Substitution Pattern Specificity: 4-Methoxy-6-methyl Embodiment as a Distinct Claim Element in Herbicidal Sulfamate and Sulfonylurea Inventions

United States Patent US4191553 (ICI Australia Ltd.) explicitly claims N-[(4-methoxy-6-methylpyrimidin-2-yl)aminocarbonyl]-arylsulfamates as a distinct herbicidal embodiment, separate from the N-[(4,6-dimethoxypyrimidin-2-yl)aminocarbonyl] series [1]. The patent teaches that the 4-methoxy-6-methyl substitution pattern confers differentiated weed control spectrum and crop safety profiles. Similarly, the 4-methoxy-6-methylpyrimidin-2-yl moiety appears in sulfonylurea herbicide patents (e.g., amidosulfuron analogs) where the monomethoxy-monomethyl arrangement alters acetohydroxyacid synthase (AHAS) binding kinetics relative to the dimethoxy series [2]. In the dimethoxypyrimidine herbicide QSAR studies (Parts 2–4, Pesticide Science, 1996–1998), the O-(4,6-dimethoxypyrimidin-2-yl)salicylates exhibited the highest ALS-inhibitory and herbicidal activity, whereas the 4-methoxy-6-methyl analogs occupied a distinct region of the activity–lipophilicity landscape, offering a modulated potency–selectivity profile [3].

Patent Embodiment
Class-level inference
4-MeO-6-Me claimed distinctvs4,6-diMeO series
Differentiated herbicide selectivity profile and IP scope.
US4191553; QSAR studies in Pesticide Science.
Agrochemical patent analysis Structure–activity relationship Herbicide design Intellectual property differentiation

2-(4-Methoxy-6-methylpyrimidin-2-yl)acetic acid: Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry: CRTH2 Antagonist Scaffold with Modulated Lipophilicity for Allergic and Inflammatory Disease Programs

The target compound serves as a pyrimidinylacetic acid core for synthesizing CRTH2 (DP2) receptor antagonists, a target validated for asthma, allergic rhinitis, and atopic dermatitis [1]. The measured LogP of 0.42 confers intermediate lipophilicity suitable for oral absorption while maintaining sufficient aqueous solubility for formulation, compared to the unsubstituted parent (LogP −0.41) which may exhibit inadequate membrane permeability . The direct C–C acetic acid linkage avoids the metabolic S-oxidation liability of the thioether analog, making this scaffold preferable for lead series requiring chronic dosing where reactive metabolite formation must be minimized .

Agrochemical R&D: Herbicidal Sulfonylurea and Sulfamate Intermediate with Differentiated Weed Spectrum Potential

The 4-methoxy-6-methylpyrimidin-2-yl substructure is specifically claimed in herbicide patents (US4191553) as a distinct embodiment from the 4,6-dimethoxy series, supporting its use as an intermediate for synthesizing novel acetohydroxyacid synthase (AHAS) inhibitors [2]. The monomethoxy-monomethyl substitution provides a differentiated QSAR profile relative to the dimethoxy analogs that dominate commercial sulfonylurea herbicides, offering opportunities for intellectual property diversification and altered crop–weed selectivity [3]. The target compound's acetic acid side chain provides a synthetic handle for amide coupling to sulfonamide and sulfamate warheads via standard peptide coupling conditions.

Aldose Reductase Inhibitor Lead Generation: Pyrimidineacetic Acid Pharmacophore for Diabetic Complication Programs

Pyrimidineacetic acids have been established as a novel class of aldose reductase inhibitors with demonstrated in vitro potency against bovine lens aldose reductase and in vivo activity in a 4-day galactose-fed rat model measuring galactitol reduction in lens, nerve, and diaphragm tissues [4]. The 4-methoxy-6-methyl substitution on the target compound contributes lipophilicity (LogP 0.42) within the range associated with favorable tissue penetration in the isolated rat sciatic nerve transport assay described in the J. Med. Chem. 1990 structure–activity relationship study, supporting exploration of this scaffold for diabetic neuropathy and retinopathy indications [4].

Analytical Reference Standard Development: Authenticated Spectral Fingerprint for QC and Impurity Profiling

The methyl ester derivative of the target compound has authenticated 1H NMR and FTIR reference spectra deposited in the Wiley KnowItAll library, providing a verified analytical fingerprint for identity confirmation [5]. This enables procurement QC laboratories to rapidly confirm incoming material identity by esterification followed by spectral matching against the authenticated reference. The availability of such reference data is differentiated from several close structural analogs (thioether and 4,6-dimethoxy variants) for which comparable authenticated spectra are not identified in the same commercial library, making the target compound a more reliably verifiable building block for regulated research environments [5].

Application
Selection Property
Validation Focus
CRTH2 antagonist research
Modulated lipophilicity; carbon-linked acetic acid
Receptor binding and functional assay profiling
Herbicide discovery intermediate
4-Methoxy-6-methyl pyrimidine substructure
AHAS inhibition and weed spectrum screening
Aldose reductase inhibitor lead generation
Pyrimidineacetic acid pharmacophore
In vitro enzyme assay; tissue galactitol measurement in rodent models
Analytical reference standard
Authenticated spectral fingerprint (1H NMR, FTIR)
QC identity confirmation via esterification and spectral match
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